

A Technical Guide to the Spectroscopic Data of

Dimethyl-Phenylpyrazole Isomers

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Compound of Interest

Compound Name: 1,5-Dimethyl-3-phenylpyrazole

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To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the Spectroscopic Data of **1,5-Dimethyl-3- phenylpyrazole** and its Isomer, 3,5-Dimethyl-1-phenylpyrazole

This document provides a detailed overview of the spectroscopic data for dimethylphenylpyrazole, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Important Note on Isomers: The initial request specified **1,5-Dimethyl-3-phenylpyrazole**. However, a comprehensive search of available scientific literature and databases indicates a scarcity of specific spectroscopic data for this particular isomer. The significantly more common and well-characterized isomer is 3,5-Dimethyl-1-phenylpyrazole. This guide will present the detailed spectroscopic data for 3,5-Dimethyl-1-phenylpyrazole, as it serves as a valuable reference for this class of compounds. The structural difference lies in the position of the phenyl group and the N-methyl group on the pyrazole ring.

Spectroscopic Data of 3,5-Dimethyl-1-phenylpyrazole

The following sections summarize the key spectroscopic data obtained for the characterization of 3,5-Dimethyl-1-phenylpyrazole (CAS: 1131-16-4, Molecular Formula: C₁₁H₁₂N₂, Molecular Weight: 172.23 g/mol).[1][2]



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information on the number of different types of protons and their chemical environments.

Chemical Shift (δ) ppm	Multiplicity	Integration	Provisional Assignment
7.46 - 7.33	Multiplet	4H	m-H & p-H of Phenyl Ring
7.29 - 7.19	Multiplet	1H	o-H of Phenyl Ring
5.90	Singlet	1H	C4-H of Pyrazole Ring
2.25	Singlet	6H	C3-CH₃ and C5-CH₃

Table 1: ¹H NMR data for 3,5-Dimethyl-1phenylpyrazole in CDCl₃.[3]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.



Chemical Shift (δ) ppm	Provisional Assignment	
148.1	C3 or C5 of Pyrazole Ring	
139.4	C5 or C3 of Pyrazole Ring	
138.4	C1' (ipso-C) of Phenyl Ring	
128.3	C3'/C5' or C2'/C6' of Phenyl Ring	
126.4	C4' of Phenyl Ring	
124.0	C2'/C6' or C3'/C5' of Phenyl Ring	
106.4	C4 of Pyrazole Ring	
12.9	C3-CH ₃ or C5-CH ₃	
11.8	C5-CH ₃ or C3-CH ₃	
Table 2: ¹³C NMR data for 3,5-Dimethyl-1-		

phenylpyrazole in CDCl₃.[3]

Infrared (IR) Spectroscopy

While a specific, fully assigned IR spectrum for 3,5-Dimethyl-1-phenylpyrazole was not available in the searched literature, the expected characteristic absorption bands can be predicted based on its functional groups. The IR spectrum is crucial for identifying the types of bonds present in a molecule.[4][5]



Frequency Range (cm ⁻¹)	Vibration Type	Functional Group
3100 - 3000	C-H Stretch	Aromatic (Phenyl & Pyrazole)
3000 - 2850	C-H Stretch	Aliphatic (Methyl)
~1600, 1585, 1500, 1450	C=C Stretch	Aromatic Ring
~1570	C=N Stretch	Pyrazole Ring
770 - 730 and 710 - 690	C-H Bend (out-of-plane)	Monosubstituted Phenyl

Table 3: Expected

characteristic IR absorption

bands for 3,5-Dimethyl-1-

phenylpyrazole.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

m/z	Relative Intensity	Proposed Fragment
172	99.99%	[M] ⁺ (Molecular Ion)
171	69.30%	[M-H]+
173	13.00%	[M+H]+ (Isotopic Peak)
51	36.50%	C4H3 ⁺
39	25.00%	C₃H₃+

Table 4: Key fragments from

the GC-MS (Electron

Ionization) of 3,5-Dimethyl-1-

phenylpyrazole.[1]

An Electrospray Ionization (ESI) mass spectrum also shows a prominent peak at m/z = 173, corresponding to the protonated molecule [M+H]+.[3]



Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described above.

NMR Spectroscopy

Samples for ¹H and ¹³C NMR are typically prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[3] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0.00 ppm).[3] The spectra are recorded on a spectrometer operating at a frequency of 200 MHz or higher for protons.[3]

IR Spectroscopy

For liquid samples like 3,5-dimethyl-1-phenylpyrazole, the spectrum can be obtained neat by placing a thin film of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[1] Alternatively, solid samples can be prepared as a KBr pellet, where a small amount of the sample is ground with KBr powder and pressed into a transparent disk, or as a mull with an agent like Nujol.[6] The sample is then placed in an FTIR spectrometer for analysis.[6]

Mass Spectrometry

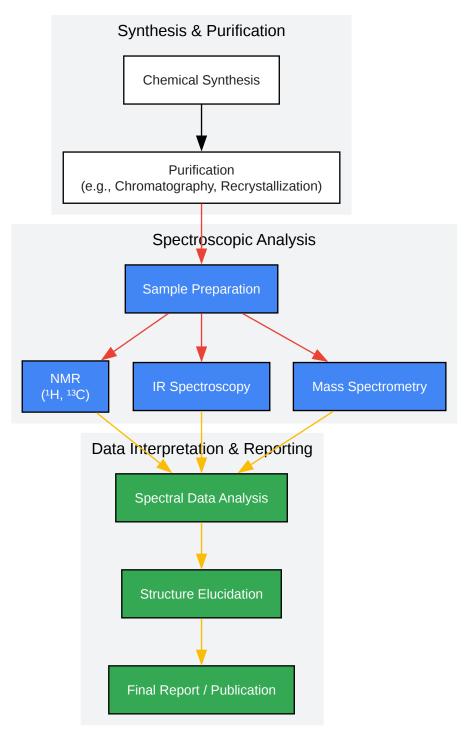
For Electron Ionization (EI), a volatile sample is introduced into the ion source of the mass spectrometer, often via a Gas Chromatograph (GC) for separation and purification.[7] The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8] For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent and pumped through a capillary at high voltage, creating an aerosol of charged droplets.[3] This is a "soft" ionization technique that typically results in the observation of the protonated molecular ion [M+H]+.[9]

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound.



General Workflow for Spectroscopic Analysis



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A flowchart of the general workflow for spectroscopic analysis.



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